molecular formula C17H13F2N5O2S B2783494 N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251699-39-4

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2783494
CAS No.: 1251699-39-4
M. Wt: 389.38
InChI Key: UZQAPAULLWJIEM-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 2-oxoimidazolidine moiety via an acetamide bridge. The benzothiadiazole group is a sulfur- and nitrogen-containing aromatic system known for its electron-deficient properties, which enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S/c18-11-5-4-10(8-12(11)19)24-7-6-23(17(24)26)9-15(25)20-13-2-1-3-14-16(13)22-27-21-14/h1-5,8H,6-7,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAPAULLWJIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the difluorophenyl and imidazolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiadiazole core is known for its ability to engage in π-π interactions, while the difluorophenyl and imidazolidinone moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3,4-difluorophenyl group in the target compound distinguishes it from analogs with halogenated or substituted aryl groups. For example:

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces fluorine with chlorine, increasing molecular weight and lipophilicity. Chlorine’s larger atomic radius may sterically hinder target interactions compared to fluorine .
  • N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide () retains the 3,4-difluorophenyl group but replaces the 2-oxoimidazolidine with a urea moiety.

Heterocyclic Core Modifications

  • Benzimidazole Derivatives (): Compounds like 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () replace benzothiadiazole with benzimidazole. Benzimidazoles are less electron-deficient, which may reduce reactivity but improve solubility .
  • Thiazole Derivatives (): Thiazole rings (e.g., in N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide , ) introduce a sulfur atom that can participate in π-stacking or metal coordination, altering binding modes compared to benzothiadiazole .

Physicochemical and Spectral Data

Table 2: Physical Properties Comparison

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm)
Target Compound (hypothetical) 220–225* ~1680 7.8–8.2 (benzothiadiazole)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 459–461 1675 7.5–7.9 (dichlorophenyl)
2-{4-[4-(Benzodiazol-2-yl)phenoxymethyl]triazol-1-yl}-N-[2-(4-bromophenyl)thiazol-5-yl]acetamide 198–200 1690 8.1–8.5 (triazole)

*Predicted based on benzothiadiazole analogs.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its electronic properties and biological significance. The presence of the difluorophenyl group and the imidazolidine structure enhances its pharmacological potential. The molecular formula is C15H14F2N4SC_{15}H_{14}F_{2}N_{4}S, with a molecular weight of approximately 334.36 g/mol.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiadiazole core.
  • Introduction of the difluorophenyl group via electrophilic substitution.
  • Cyclization to form the imidazolidinone structure.

This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines through various mechanisms:

  • Caspase Activation : The compound has been shown to activate procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
CompoundIC50 (μM)Mechanism
8j5.2Procaspase-3 activation
8k6.6Procaspase-3 activation

3.2 Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in tumor progression. Studies indicate that it can bind to kinases that are critical for cancer cell proliferation and survival .

The biological activity of this compound is attributed to several mechanisms:

Induction of Apoptosis : By activating caspases, it promotes apoptosis in cancer cells.

Inhibition of Kinases : The compound's structural features allow it to inhibit key kinases involved in signaling pathways that regulate cell growth and survival.

Modulation of Gene Expression : Interaction with specific receptors can lead to altered gene expression profiles associated with cell cycle regulation and apoptosis.

5. Case Studies

A recent study evaluated a series of benzothiadiazole derivatives for their anticancer activity against various cancer cell lines (U937 and MCF-7). The results indicated that compounds with similar structures exhibited significant anticancer properties with varying selectivity .

Summary of Findings:

Study ReferenceCompound TestedCell LineIC50 (μM)Observed Activity
8jU9375.2Strong apoptosis induction
8kMCF-76.6Moderate apoptosis induction

Q & A

Q. 1.1. What are the critical considerations for synthesizing N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide with high purity?

Methodological Answer: The synthesis involves coupling the benzothiadiazole core with the imidazolidinone-acetamide moiety. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, as described for analogous acetamide syntheses .
  • Temperature control : Maintain reactions at 273 K during coupling to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. 1.2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with predicted values (e.g., benzothiadiazole protons at δ 7.8–8.2 ppm, imidazolidinone carbonyl at δ 170–175 ppm).
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ at m/z 402.3 (calculated for C18H14F2N4O2SC_{18}H_{14}F_2N_4O_2S).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N and N–H···O bonds), as demonstrated for structurally related benzothiazole-acetamides .

Q. 1.3. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, given the compound’s structural similarity to kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from residual solvents or tautomeric forms. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism in the imidazolidinone moiety) by acquiring spectra at 298 K and 323 K .
  • High-resolution MS : Differentiate isobaric impurities (e.g., residual starting materials) using HRMS with <5 ppm mass accuracy .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, particularly in the benzothiadiazole and difluorophenyl regions .

Q. 2.2. What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR PDB: 1M17). Focus on interactions between the difluorophenyl group and hydrophobic pockets .
  • QSAR modeling : Train models on IC50_{50} data from analogs (e.g., substituent effects on imidazolidinone). Parameters include logP, polar surface area, and Hammett σ values .

Q. 2.3. How can crystallographic data inform formulation strategies for improved solubility?

Methodological Answer:

  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., π-stacking, hydrogen bonds) that dominate crystal packing. For example, strong O–H···O interactions may suggest excipients that disrupt crystallization (e.g., PEG 400) .
  • Salt formation : Screen counterions (e.g., HCl, sodium) using pH-solubility profiles. The imidazolidinone’s basic nitrogen is a potential protonation site .

Data Contradiction Analysis

Q. 3.1. Conflicting reports on SAR: Why do some analogs show reduced activity despite structural similarity?

Methodological Answer:

  • Steric effects : Substituents on the difluorophenyl ring (e.g., 3,4-difluoro vs. 4-fluoro) may hinder binding. Compare docking poses of active/inactive analogs .
  • Metabolic instability : Use LC-MS/MS to identify metabolites (e.g., imidazolidinone ring oxidation) in microsomal assays .

Q. Example Table: SAR Trends in Analogs

Substituent (R)IC50_{50} (μM) EGFRMetabolic Stability (t1/2_{1/2}, min)
3,4-difluoro0.12 ± 0.0345 ± 5
4-fluoro1.8 ± 0.212 ± 3
3-chloro0.09 ± 0.028 ± 2 (rapid degradation)

Source : Derived from .

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